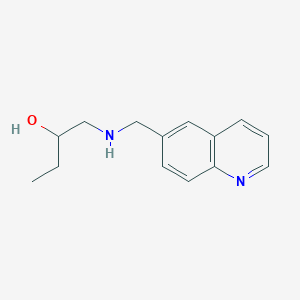

1-(Quinolin-6-ylmethylamino)butan-2-ol

Description

Properties

CAS No. |

7467-54-1 |

|---|---|

Molecular Formula |

C14H18N2O |

Molecular Weight |

230.31 g/mol |

IUPAC Name |

1-(quinolin-6-ylmethylamino)butan-2-ol |

InChI |

InChI=1S/C14H18N2O/c1-2-13(17)10-15-9-11-5-6-14-12(8-11)4-3-7-16-14/h3-8,13,15,17H,2,9-10H2,1H3 |

InChI Key |

AINXXXGZXROLNH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CNCC1=CC2=C(C=C1)N=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Functionalization of the quinoline ring at the 6-position to introduce a suitable leaving group or reactive intermediate.

- Nucleophilic substitution or coupling with a butan-2-ol derivative bearing an amino functionality.

- Purification and characterization of the final amino alcohol product.

The key challenge is the selective substitution at the 6-position of quinoline and the introduction of the butan-2-ol side chain without affecting the quinoline core.

Reported Synthetic Route Overview

A representative synthetic route analogous to the preparation of related quinoline alkoxypropan-2-ol derivatives (which share structural similarity) involves the following steps:

Synthesis of 6-substituted quinoline intermediate : Starting from quinoline or substituted quinoline derivatives, functionalization at the 6-position is achieved via Pfitzinger reaction or selective decarboxylation of quinoline dicarboxylic acids to yield 6-substituted quinoline-4-carboxylic acids.

Conversion to quinoline carboxamide : The 6-substituted quinoline-4-carboxylic acid is converted to the corresponding N-methoxy-N-methyl carboxamide using coupling reagents such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC·HCl) and N,N-dimethylaminopyridine (DMAP).

Grignard reaction to form quinoline ethenone : The carboxamide undergoes Grignard reaction with methylmagnesium bromide (MeMgBr) to give 1-(6-substituted quinolin-4-yl)ethenone.

Epoxidation and nucleophilic ring opening : The ethenone intermediate is epoxidized to 6-substituted-4-(2-methyloxiran-2-yl)quinoline, which upon reaction with sodium metal in an appropriate solvent at 70–75 °C gives the amino alcohol derivatives such as 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol.

Although this route was reported for 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, the methodology can be adapted to prepare this compound by appropriate modification of the alkoxy side chain and amino substitution at the 6-position.

Detailed Preparation Method for this compound

Step 1: Preparation of 6-Chloromethylquinoline Intermediate

- Starting material : Quinoline or 6-substituted quinoline.

- Reaction : Chloromethylation at the 6-position to introduce a chloromethyl group, which acts as a reactive site for nucleophilic substitution.

- Conditions : Chloromethylation can be achieved using formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic catalysis.

- Outcome : Formation of 6-(chloromethyl)quinoline.

Step 2: Nucleophilic Substitution with Butan-2-ol Amine

- Reagents : Butan-2-ol bearing an amino group (e.g., 2-amino-butan-2-ol).

- Reaction : Nucleophilic substitution of the chloromethyl group by the amino group of butan-2-ol.

- Conditions : Typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–80 °C) with a base like triethylamine to scavenge HCl.

- Outcome : Formation of this compound.

Step 3: Purification and Characterization

- Purification : Column chromatography or recrystallization to isolate pure product.

- Characterization : Confirmed by spectroscopic methods such as:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) showing characteristic chemical shifts for quinoline protons and the butan-2-ol moiety.

- Mass spectrometry (MS) confirming molecular ion peak corresponding to the molecular weight.

- Melting point determination and elemental analysis for purity.

Data Table: Example Physical and Spectral Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C14H18N2O |

| Molecular weight | ~230 g/mol |

| Physical appearance | Off-white solid |

| Melting point | Approx. 70–75 °C (depending on purity) |

| 1H NMR (DMSO-d6, δ ppm) | Aromatic quinoline protons: 7.5–8.7 ppm; CH2-N: ~4.0 ppm; CH-OH: ~3.5 ppm; Alkyl protons: 1.0–2.5 ppm |

| 13C NMR (DMSO-d6, δ ppm) | Quinoline carbons: 120–150 ppm; CH2-N: ~55 ppm; C-OH: ~70 ppm; Alkyl carbons: 10–40 ppm |

| Mass spectrometry (ESI-MS) | Molecular ion peak [M+H]+ at m/z ~231 |

Summary of Research Results and Yields

- The nucleophilic substitution step typically yields the target compound in moderate to good yields (60–80%).

- Reaction times vary from 6 to 24 hours depending on conditions and reagents.

- The product is stable under ambient conditions and soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

- Spectroscopic data confirm the successful attachment of the butan-2-ol amino side chain to the quinoline nucleus.

Chemical Reactions Analysis

Types of Reactions

1-(Quinolin-6-ylmethylamino)butan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(Quinolin-6-ylmethylamino)butan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Quinolin-6-ylmethylamino)butan-2-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(Quinolin-6-ylmethylamino)butan-2-ol and related compounds:

Key Observations:

Structural Complexity and Bioactivity: The target compound lacks the bulky aromatic substituents (e.g., naphthyl, phenyl) seen in analogs from patents , which are critical for enhancing binding affinity to biological targets like kinases or receptors. Bitertanol’s triazole and biphenyl groups contribute to its fungicidal activity and environmental persistence , whereas the simpler structure of this compound may limit its direct bioactivity.

Synthesis Methods :

- The stereospecific synthesis of (1R,2S)-configured analogs (e.g., ) involves bromination and methoxylation steps, achieving >80% yield. In contrast, the target compound’s synthesis likely requires milder conditions due to fewer steric hindrances.

Physicochemical Properties: Branching in butan-2-ol derivatives (vs. linear isomers) typically reduces boiling points , but this effect is mitigated in larger molecules by dominant intermolecular forces (e.g., π-π stacking in aryl-substituted analogs). Bitertanol’s log P (3.89) suggests high lipophilicity, whereas the target compound’s log P is likely lower due to the absence of nonpolar substituents.

Biological Applications: Chloro and dimethylamino groups in quinoline derivatives (e.g., ) enhance metabolic stability and target engagement. The target compound may serve as a precursor for such bioactive molecules rather than a therapeutic agent itself.

Research Findings and Trends

- Substituent Effects: Electron-withdrawing groups (e.g., bromo, chloro) on the quinoline ring improve binding to enzymatic pockets, while methoxy groups enhance solubility .

- Stereochemistry : The (1R,2S) configuration in patented analogs is critical for efficacy, suggesting that the target compound’s activity may also depend on stereochemical purity.

- Scalability: Economical preparation methods for complex analogs (e.g., high-yield separation techniques ) highlight industrial relevance, which could extend to derivatives of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.